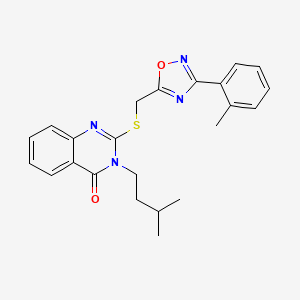

3-isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(3-methylbutyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-15(2)12-13-27-22(28)18-10-6-7-11-19(18)24-23(27)30-14-20-25-21(26-29-20)17-9-5-4-8-16(17)3/h4-11,15H,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTBJFNSGQMRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be achieved through a multi-step synthetic route:

Starting Materials: : Isopentylamine, o-tolyl hydrazine, and a suitable quinazolinone precursor.

Key Intermediate Formation: : The reaction begins with the formation of an oxadiazole intermediate by reacting o-tolyl hydrazine with an appropriate acid chloride under controlled conditions.

Thioether Formation: : The intermediate is then treated with an alkyl thiol, such as isopentyl thiol, to introduce the thioether linkage.

Quinazolinone Core Assembly: : The final step involves cyclization of the intermediate with a quinazolinone precursor to form the desired compound. This step is often carried out under reflux conditions with suitable catalysts.

Industrial Production Methods

Industrial production of this compound involves optimization of the above synthetic route on a larger scale, with attention to yield, purity, and cost-efficiency. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : 3-Isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo oxidation reactions, typically affecting the isopentyl side chain or the thioether linkage.

Reduction: : Reduction reactions might target the oxadiazole ring or the carbonyl group in the quinazolinone core.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or at the thioether linkage.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: : Conditions vary depending on the nature of the substituent but often involve halogenating agents or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed, but can include oxidized or reduced derivatives, and substituted analogs with modified functional groups.

Scientific Research Applications

Structural Features

The compound features a quinazoline core fused with an oxadiazole ring and an isopentyl side chain. The structural diversity contributes to its pharmacological profiles, enhancing its bioactivity compared to simpler analogs.

| Structural Feature | Description |

|---|---|

| Quinazoline Core | Bicyclic structure with fused benzene and pyrimidine rings. |

| Oxadiazole Moiety | Associated with various pharmacological properties. |

| Isopentyl Group | Enhances lipophilicity and bioavailability. |

Anticancer Activity

Research indicates that compounds similar to 3-isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit significant anticancer properties by inhibiting specific enzymes and pathways associated with cancer progression. The oxadiazole ring is often linked to enhanced anticancer activity due to its ability to interact with biological targets involved in tumor growth and metastasis .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. The incorporation of the oxadiazole ring has been documented to enhance the compound's effectiveness against various microbial strains. Studies have shown that similar quinazoline derivatives can inhibit bacterial growth and exhibit antifungal properties .

Enzyme Inhibition

One of the notable applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immunosuppression associated with cancer and infectious diseases. By modulating IDO activity, the compound may enhance the effectiveness of existing cancer therapies and address immune-related disorders .

Case Study 1: Anticancer Mechanism

A study on related quinazoline derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the oxadiazole moiety was crucial for this activity, suggesting that this compound may similarly promote apoptotic mechanisms in tumor cells .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that compounds with similar structures exhibit considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The lipophilicity introduced by the isopentyl group likely plays a role in enhancing membrane permeability, leading to increased antimicrobial efficacy .

Mechanism of Action

The compound exerts its effects primarily by interacting with molecular targets such as enzymes, receptors, and ion channels. The oxadiazole ring and the quinazolinone core play a crucial role in these interactions, facilitating binding to specific sites on proteins and altering their activity. These interactions can modulate signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

3-Isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Similar Compounds

3-Isopentyl-2-(((4-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: : Similar structure but with different positions of the oxadiazole ring, resulting in different activity.

2-(Isopentylthio)-3-(o-tolyl)-quinazolin-4(3H)-one: : Lacks the oxadiazole ring, altering its reactivity and biological activity.

3-Isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: : Features a meta-tolyl group instead of ortho-tolyl, impacting its properties.

Biological Activity

3-Isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family. Its structure includes an isopentyl group, a quinazoline core, and an oxadiazole moiety, which are known to contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C22H22N4O3. The presence of the oxadiazole ring is particularly significant as it is often associated with various pharmacological properties.

| Structural Feature | Description |

|---|---|

| Quinazoline Core | Bicyclic structure containing a fused benzene and pyrimidine ring. |

| Isopentyl Group | Enhances lipophilicity and potential bioavailability. |

| Oxadiazole Moiety | Associated with antimicrobial and anticancer activities. |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

- Staphylococcus aureus : MIC = 1.95 μg/mL

- Escherichia coli : MIC = 2.50 μg/mL

- Pseudomonas aeruginosa : MIC = 3.00 μg/mL

These values indicate that the compound possesses strong antibacterial activity, comparable to established antibiotics .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The compound's structural components suggest that it may inhibit key enzymes involved in cancer progression.

-

Cytotoxicity Studies :

- Tested against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines.

- Compounds exhibited IC50 values significantly lower than the positive control lapatinib, indicating potent cytotoxic effects.

- For example, one derivative showed an IC50 of 0.20 ± 0.02 µM against MCF7 cells .

- Enzyme Inhibition :

Case Studies

Several studies have highlighted the biological efficacy of quinazoline derivatives similar to this compound:

- Study on Quinazolinones :

- Molecular Docking Studies :

Q & A

Basic: What are the recommended synthetic routes for 3-isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazolinone core followed by coupling with the oxadiazole-thioether moiety. Key steps include:

- Quinazolinone Core Preparation : Cyclization of anthranilic acid derivatives under reflux with isopentylamine, using catalysts like acetic anhydride or phosphorus oxychloride .

- Oxadiazole Formation : Cyclocondensation of amidoximes with o-tolyl-substituted carboxylic acid derivatives, often employing microwave-assisted synthesis to reduce reaction times (e.g., 30–60 minutes at 120°C) .

- Thioether Coupling : Reaction of the quinazolinone thiol intermediate with a halogenated oxadiazole-methyl group in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Optimization Strategies : - Use microwave irradiation to enhance reaction efficiency and yield (reported improvements of 15–20% compared to conventional heating) .

- Monitor intermediate purity via TLC (silica gel, ethyl acetate/hexane) and final product purification via column chromatography or recrystallization (methanol/water) .

Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the thioether methylene group typically appears at δ 3.8–4.2 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95% required for pharmacological studies) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions (e.g., planarity of the quinazolinone-oxadiazole system) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~494.2) .

Advanced: How do modifications to the oxadiazole or quinazolinone moieties influence the compound's biological activity?

- Oxadiazole Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the o-tolyl ring enhance kinase inhibition by increasing electrophilicity at the oxadiazole nitrogen, as shown in analogs with IC₅₀ values <1 µM against EGFR .

- Quinazolinone Modifications : Isopentyl chain length affects solubility and membrane permeability. Shorter chains (e.g., ethyl) reduce logP but may compromise bioavailability .

- Thioether Linker : Replacing sulfur with oxygen decreases activity (e.g., 10-fold reduction in anti-inflammatory potency), suggesting thioether’s role in redox modulation .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 0.5 vs. 5 µM) may arise from variations in ATP concentrations in kinase assays. Use fixed ATP levels (e.g., 10 µM) for consistency .

- Structural Validation : Conflicting SAR trends (e.g., meta-substituted oxadiazoles showing higher activity in some studies but lower in others) can be resolved via co-crystallization studies to confirm binding modes .

- Computational Modeling : Molecular dynamics simulations (e.g., 100 ns trajectories) differentiate true activity differences from experimental artifacts .

Methodological: What in vitro assays are suitable for evaluating this compound's kinase inhibition potential?

- Enzyme Inhibition Assays :

- EGFR Kinase : Use ADP-Glo™ assay with recombinant EGFR kinase domain. IC₅₀ values <1 µM indicate high potency .

- Selectivity Profiling : Screen against a panel of 50 kinases (e.g., Src, AKT) at 1 µM compound concentration to identify off-target effects .

- Cell-Based Assays :

- Anti-Proliferative Activity : MTT assay on A549 lung cancer cells (72-hour exposure, EC₅₀ <10 µM suggests therapeutic potential) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining post 24-hour treatment .

Advanced: How can molecular docking simulations guide the optimization of this compound's binding affinity?

- Target Selection : Prioritize kinases with accessible ATP-binding pockets (e.g., EGFR T790M mutant) based on sequence homology and pocket volume analysis .

- Docking Protocols :

- Glide SP/XP : Dock the compound into EGFR (PDB: 1M17) with OPLS4 force field. Focus on hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .

- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent changes (e.g., -OCH₃ vs. -CF₃ on o-tolyl) to rank synthetic priorities .

- Validation : Compare docking scores (Glide score < -8 kcal/mol) with experimental IC₅₀ data to refine scoring functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.